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Compound of Interest

Compound Name: ML381

Cat. No.: B15620957 Get Quote

ML381, also known as VU0488130, is a potent and highly selective orthosteric antagonist of

the M5 muscarinic acetylcholine receptor (mAChR).[1][2] Its favorable profile as a molecular

probe for in vitro and electrophysiology studies is underscored by its sub-micromolar potency

and significant selectivity over other mAChR subtypes.[1][2] However, its utility in in vivo

pharmacokinetic studies is limited by metabolic instability, particularly in rat plasma.[1][3] This

guide provides a comprehensive overview of the known pharmacokinetic properties of ML381,

detailed methodologies for the key experiments cited, and a visualization of its target's

signaling pathway.

Physicochemical and Pharmacokinetic Properties of
ML381
The following tables summarize the key physicochemical and pharmacokinetic parameters of

ML381.

Table 1: Physicochemical Properties of ML381
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Property Value Reference

Molecular Weight (MW) 379 g/mol [1]

Calculated LogP (cLogP) 2.74 [1]

Topological Polar Surface Area

(TPSA)
86 Å² [1]

Solubility in PBS (pH 7.4,

23°C)
96 µM [1]

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile of ML381
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Parameter Species Value Reference

Stability

PBS Stability (48

hours, 23°C)
- 99% parent remaining [1]

Microsomal Clearance

Intrinsic Clearance

(CLint)
Rat 770 mL/min/kg [1]

Human 93 mL/min/kg [1]

Predicted Hepatic

Clearance (CLhep)
Rat 64 mL/min/kg [1]

Human 17 mL/min/kg [1]

Transporter Efflux

Efflux Ratio (MDCK-

MDR1)
- 1.6 [1]

CYP450 Inhibition

(IC50)

CYP2C9 Human 6.3 µM [1]

CYP1A2, 2D6, 3A4 Human >25 µM [1]

Table 3: In Vivo Pharmacokinetic Parameter of ML381 in Rats

Parameter Value Conditions Reference

Brain:Plasma Partition

Coefficient (Kp)
0.58

0.2 mg/kg IV dose,

0.25 hr post-dose

(n=2)

[1]

Experimental Protocols
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While the primary literature provides a summary of the pharmacokinetic data for ML381,

detailed, step-by-step protocols for the specific experiments performed on this compound are

not extensively described. The following are generalized methodologies representative of the

types of assays conducted to obtain the data presented above.

Aqueous Solubility Assessment (Shake-Flask Method)
The solubility of ML381 in phosphate-buffered saline (PBS) was likely determined using a

shake-flask method. This common technique involves the following general steps:

Preparation of a Saturated Solution: An excess amount of the test compound (ML381) is

added to a vial containing a known volume of PBS (pH 7.4).

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g.,

23°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached between the

dissolved and undissolved compound.

Separation of Undissolved Compound: The resulting suspension is filtered or centrifuged to

remove any solid particles.

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a suitable analytical method, such as high-performance liquid

chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry

(LC-MS).

Microsomal Stability Assay
The metabolic stability of ML381 was assessed using rat and human hepatic microsomes. This

in vitro assay predicts the extent of first-pass metabolism in the liver. A typical protocol involves:

Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes,

the test compound (ML381) at a known concentration, and a buffer solution (e.g., phosphate

buffer, pH 7.4).

Initiation of Metabolic Reaction: The metabolic reaction is initiated by the addition of a

nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control

incubation without NADPH is also run to account for any non-enzymatic degradation.
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Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points

(e.g., 0, 5, 15, 30, 45 minutes).

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic

solvent, such as acetonitrile, which also precipitates the microsomal proteins.

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed

by LC-MS/MS to quantify the remaining concentration of the parent compound (ML381) at

each time point. The rate of disappearance is then used to calculate the intrinsic clearance.

MDCK-MDR1 Transwell Assay for P-gp Efflux
To determine if ML381 is a substrate of the P-glycoprotein (P-gp) transporter, a bidirectional

permeability assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human

MDR1 gene (which encodes for P-gp) is commonly employed.

Cell Culture: MDCK-MDR1 cells are seeded onto permeable membrane supports in

transwell plates and cultured to form a confluent monolayer.

Bidirectional Transport Study:

Apical to Basolateral (A-to-B) Transport: The test compound (ML381) is added to the

apical (upper) chamber, and the appearance of the compound in the basolateral (lower)

chamber is measured over time.

Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral

chamber, and its appearance in the apical chamber is monitored.

Sample Analysis: Samples are collected from the receiver chamber at specific time points

and the concentration of ML381 is quantified by LC-MS/MS.

Calculation of Apparent Permeability (Papp) and Efflux Ratio: The apparent permeability

coefficients for both A-to-B and B-to-A transport are calculated. The efflux ratio is then

determined by dividing the B-to-A Papp by the A-to-B Papp. An efflux ratio significantly

greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.

Cytochrome P450 (CYP) Inhibition Assay
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The potential of ML381 to inhibit major human cytochrome P450 enzymes is evaluated to

assess the risk of drug-drug interactions. A common method involves:

Incubation: Human liver microsomes are incubated with a specific probe substrate for each

CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9). The

incubation is performed in the presence of various concentrations of the test compound

(ML381).

Metabolite Formation: The reaction is initiated with an NADPH regenerating system and

allowed to proceed for a specific time.

Reaction Termination and Analysis: The reaction is stopped, and the amount of the specific

metabolite formed from the probe substrate is quantified using LC-MS/MS.

IC50 Determination: The concentration of ML381 that causes 50% inhibition of the

metabolite formation (IC50) is calculated by plotting the percentage of inhibition against the

concentration of ML381.

In Vivo Brain:Plasma Partition Coefficient (Kp)
Determination
The brain-to-plasma partition coefficient provides an indication of a compound's ability to cross

the blood-brain barrier. The reported Kp for ML381 was determined in rats following

intravenous administration.

Drug Administration: A single intravenous (IV) dose of ML381 (0.2 mg/kg) is administered to

Sprague Dawley rats.

Sample Collection: At a specific time point post-administration (0.25 hours), blood and brain

tissue are collected from the animals.

Sample Processing: Blood is processed to obtain plasma. The brain tissue is homogenized.

Concentration Measurement: The concentrations of ML381 in the plasma and brain

homogenate are determined using a validated analytical method, likely LC-MS/MS.
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Kp Calculation: The brain:plasma partition coefficient (Kp) is calculated as the ratio of the

total concentration of ML381 in the brain to the total concentration in the plasma.

Signaling Pathway of the M5 Muscarinic
Acetylcholine Receptor
ML381 exerts its pharmacological effect by antagonizing the M5 muscarinic acetylcholine

receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, like the other odd-

numbered muscarinic receptors (M1 and M3), primarily couples to Gq/11 proteins.[4][5]

Activation of this pathway by the endogenous ligand acetylcholine leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering

the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+,

activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular

responses.
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Caption: M5 muscarinic acetylcholine receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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